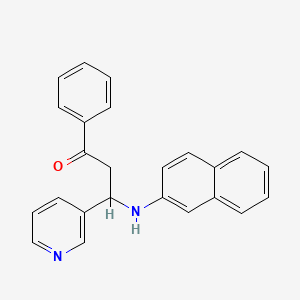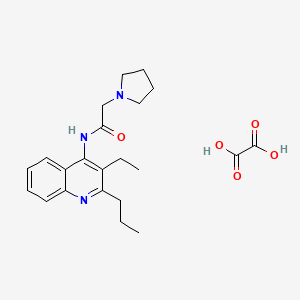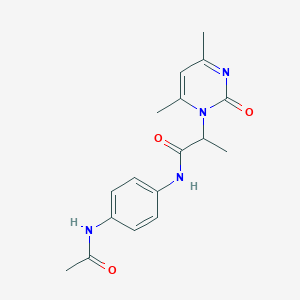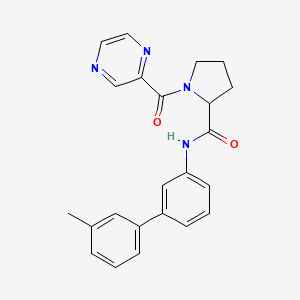
3-(Naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one is a complex organic compound that features a naphthalene ring, a phenyl group, and a pyridine ring
Méthodes De Préparation
The synthesis of 3-(Naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one typically involves multi-step organic reactions. One common method involves the condensation of naphthalen-2-ylamine with a suitable ketone, followed by cyclization and further functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
3-(Naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(Naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
3-(Naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one can be compared with similar compounds such as:
2-(Naphthalen-2-ylamino)-nicotinic acid: Similar in structure but with different functional groups, leading to different chemical and biological properties.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propanone: Another structurally related compound with variations in the aromatic substituents.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a triazole ring, showing different reactivity and applications.
Propriétés
IUPAC Name |
3-(naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c27-24(19-8-2-1-3-9-19)16-23(21-11-6-14-25-17-21)26-22-13-12-18-7-4-5-10-20(18)15-22/h1-15,17,23,26H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLQDWJCEJLUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6053649.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-3-piperidinol](/img/structure/B6053657.png)
![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)

![2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053687.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)

![1-[2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6053705.png)
![1-benzofuran-2-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B6053716.png)
![4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6053723.png)
![1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-amine;oxalic acid](/img/structure/B6053745.png)
![3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B6053747.png)

![ethyl 3-(3-methoxybenzyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6053762.png)
